![molecular formula C11H9ClO2 B2861523 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid CAS No. 2059940-53-1](/img/structure/B2861523.png)
3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
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Overview
Description
“3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid” is a chemical compound with the CAS Number: 2059940-53-1 . It has a molecular weight of 208.64 . The IUPAC name for this compound is 3-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClO2/c12-6-2-1-5-3-8-9(7(5)4-6)10(8)11(13)14/h1-2,4,8-10H,3H2,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is involved in various synthetic routes and chemical reactions pertinent to organic chemistry and materials science. For example, it is utilized in the synthesis of fullerene C60 monoadducts through a cyclopropanation reaction, yielding cyclopropa1,9[5,6]fullerene-3′-carboxylic acid with good yield under specific conditions. This illustrates its role in facilitating the functionalization of fullerenes, compounds known for their applications in materials science and nanotechnology (Nikolaev, Davidovich, & Piotrovskii, 2016).
Polymorphism and Co-Crystal Formation
The compound also features in the study of co-crystal formation and polymorphism. Research on the co-crystallization of cyclic carboxylic acids with isonicotinamide has explored the structural diversity and stoichiometric variations in co-crystals, highlighting the significance of such interactions in understanding crystal engineering and material properties. This work demonstrates the potential of 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid and related compounds in the development of new material forms through co-crystallization techniques (Lemmerer & Fernandes, 2012).
Acid-Base Catalysis
Further extending its applicability, this compound is implicated in acid-base catalysis. Research into coordination polymers constructed from multidentate carboxylic acids with tertiary amines has unveiled their capability as acid-base catalysts. Such systems can facilitate the synthesis of valuable chemical products under mild conditions, underscoring the utility of 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid and derivatives in catalytic processes (Chen et al., 2014).
Nucleophilic Acyl Substitution
Innovative approaches to nucleophilic acyl substitution have been developed using cyclopropenium carboxylate complexes derived from carboxylic acids, including compounds related to 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid. This method highlights a novel activation mode for carboxylic acids, enabling the rapid generation of acid chlorides under mild conditions and showcasing the compound's relevance in synthetic organic chemistry (Hardee, Kovalchuke, & Lambert, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c12-6-2-1-5-3-8-9(7(5)4-6)10(8)11(13)14/h1-2,4,8-10H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJLPPNLAMGCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | |
CAS RN |
2059940-53-1 |
Source
|
Record name | 3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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